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3,4-Difluoro-5-nitrobenzenesulfonamide Documentation Hub

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  • Product: 3,4-Difluoro-5-nitrobenzenesulfonamide
  • CAS: 1803826-57-4

Core Science & Biosynthesis

Foundational

Benzenesulfonamide, 3,4-difluoro-5-nitro- synonyms and IUPAC name

High-Performance Scaffold for SNAr-Based Medicinal Chemistry Executive Summary & Identity 3,4-Difluoro-5-nitrobenzenesulfonamide is a highly specialized fluorinated building block used primarily in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffold for SNAr-Based Medicinal Chemistry

Executive Summary & Identity

3,4-Difluoro-5-nitrobenzenesulfonamide is a highly specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates.[1] Its value lies in its unique electronic architecture: the benzene ring possesses three electron-withdrawing groups (EWGs)—two fluorines, one nitro, and one sulfonamide.

This specific arrangement creates a "regiochemical hotspot" at the C4 position, making the molecule an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). It serves as a critical scaffold for installing amines, thiols, or alkoxides in the development of Bcl-2 inhibitors, anti-infectives, and agrochemicals.

Chemical Identity Data
ParameterDetail
CAS Registry Number 1803826-57-4
IUPAC Name 3,4-Difluoro-5-nitrobenzenesulfonamide
CAS Formal Name Benzenesulfonamide, 3,4-difluoro-5-nitro-
Molecular Formula C₆H₄F₂N₂O₄S
Molecular Weight 238.17 g/mol
SMILES NS(=O)(=O)c1cc(F)c(F)c(c1)=O
InChI Key Derived from structure
Appearance Off-white to pale yellow solid

Structural Logic & Reactivity Profile

To utilize this compound effectively, one must understand the electronic "push-pull" dynamics governing its reactivity.

The "Activated Core" Hypothesis

The molecule is designed to be unstable at specific bonds to facilitate chemical ligation.

  • C1-Sulfonamide (–SO₂NH₂): Meta-directing EWG. Increases acidity of the ring.

  • C5-Nitro (–NO₂): Strongest EWG.[1] Ortho/Para directing for nucleophilic attack.

  • C3 & C4 Fluorines: High electronegativity.

    • The C4 Fluorine: This is the "sacrificial" atom. It is located ortho to the Nitro group and para to the Sulfonamide (if we consider the electronic resonance, though formally meta, the inductive withdrawal is immense). The combined electron withdrawal renders C4 highly electrophilic.

Mechanism of Action: SNAr

When treated with a nucleophile (e.g., a primary amine), the reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.

SNAr_Mechanism Substrate 3,4-Difluoro-5-nitro- benzenesulfonamide (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Attack at C4 (Rate Limiting) Nu Nucleophile (R-NH2) Nu->Complex Product 4-Amino-3-fluoro-5-nitro- benzenesulfonamide (Product) Complex->Product Re-aromatization Leaving F- (Leaving Group) Complex->Leaving

Figure 1: The SNAr reaction pathway. The C4-Fluorine is displaced due to activation by the ortho-Nitro group.[1]

Synthesis & Manufacturing Pathways

The synthesis of 3,4-difluoro-5-nitrobenzenesulfonamide is non-trivial due to the need for precise regiocontrol.[1] The most robust route involves the nitration of the parent sulfonamide.

Route: Nitration of 3,4-Difluorobenzenesulfonamide

This protocol relies on the synergistic directing effects of the substituents.

  • Sulfonamide (C1): Directs meta (Positions 3 and 5). Position 3 is blocked by Fluorine. Target: C5.

  • Fluorine (C4): Directs ortho (Positions 3 and 5). Position 3 is blocked. Target: C5.

  • Fluorine (C3): Directs ortho (Positions 2 and 4) and para (Position 6).

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard safety compliance for handling fuming acids.

Reagents:

  • 3,4-Difluorobenzenesulfonamide (1.0 eq)

  • Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃) (1.1 eq)

Step-by-Step Methodology:

  • Solubilization: Charge a round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0–5°C in an ice bath.

  • Addition: Slowly add 3,4-difluorobenzenesulfonamide portion-wise, ensuring temperature remains <10°C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature <15°C to prevent dinitration or desulfonation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum.

Synthesis_Workflow Start Start: 3,4-Difluorobenzenesulfonamide Step1 1. Dissolve in H2SO4 (0°C) Start->Step1 Step2 2. Add HNO3 dropwise (<15°C) (Electrophilic Aromatic Substitution) Step1->Step2 Step3 3. Quench on Ice -> Precipitate Step2->Step3 End Isolate: 3,4-Difluoro-5-nitrobenzenesulfonamide Step3->End

Figure 2: Process flow for the regioselective nitration synthesis.

Applications in Drug Discovery

This compound is rarely the final drug; it is a "linchpin" intermediate.

Bcl-2 Inhibitor Analogs

The 3-nitro-4-fluoro-sulfonamide motif is structurally homologous to intermediates used in the synthesis of Venetoclax (ABT-199) and Navitoclax (ABT-263) .[1]

  • Function: The sulfonamide moiety binds to the hydrophobic groove of Bcl-2 family proteins.[1]

  • Modification: The C4-Fluorine is displaced by bulky amines (e.g., piperazines or pyrrolidines) to establish key hydrogen bonding interactions within the protein pocket.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<250 Da) and high polarity, this molecule serves as an excellent "fragment" for screening against binding pockets.

  • Ligand Efficiency: The presence of F and NO₂ allows for strong electrostatic interactions.

  • Synthetic Expandability: Once a "hit" is found, the C4 position can be rapidly derivatized to grow the molecule.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store at 2–8°C (Refrigerator).

  • Keep under inert atmosphere (Nitrogen/Argon) if storing for >6 months to prevent hydrolysis of the sulfonamide or reduction of the nitro group.

Disposal:

  • Do not mix with strong bases (exothermic polymerization risk).

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx and NOx emissions).

References

  • BLD Pharm. (n.d.).[2] 3,4-Difluoro-5-nitrobenzenesulfonamide Product Page (CAS 1803826-57-4).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Nitrobenzenes. Retrieved from

  • Wu, Y., et al. (2023).[5] "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 88, 11322-11327.[5] (Mechanistic basis for nitration of deactivated arenes).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Context for sulfonamide Bcl-2 inhibitors).

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 3,4-Difluoro-5-nitrobenzenesulfonamide

Executive Summary 3,4-Difluoro-5-nitrobenzenesulfonamide (CAS: 1032506-88-1) is a critical electrophilic scaffold used primarily in (Nucleophilic Aromatic Substitution) reactions for the synthesis of Bcl-2 inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-5-nitrobenzenesulfonamide (CAS: 1032506-88-1) is a critical electrophilic scaffold used primarily in


 (Nucleophilic Aromatic Substitution) reactions for the synthesis of Bcl-2 inhibitors and other bioactive small molecules. Its utility relies heavily on the electron-deficient nature of the benzene ring, driven by the synergistic electron-withdrawing effects of the nitro group (

) and two fluorine atoms.

This guide addresses the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO is the preferred vehicle for stock solution preparation and biological assays due to its high dielectric constant and aprotic nature, Methanol serves as a critical solvent for crystallization and intermediate processing. This whitepaper provides theoretical solubility predictions, mechanistic insights, and a self-validating experimental protocol to determine exact saturation limits.

Physicochemical Context & Solvent Mechanics

To understand solubility, we must analyze the solute-solvent interactions at the molecular level. The solubility of 3,4-Difluoro-5-nitrobenzenesulfonamide is governed by the acidity of the sulfonamide proton and the polarity of the substituted benzene ring.

Structural Analysis of the Solute
  • Electron Withdrawal: The 5-nitro group and 3,4-difluoro substitution create a highly electron-deficient

    
    -system.
    
  • Acidity (

    
    ):  Typical benzenesulfonamides have a 
    
    
    
    . The electron-withdrawing groups on this specific scaffold stabilize the conjugate base, likely lowering the
    
    
    to the 7.5–8.5 range. This increases the compound's ability to act as a hydrogen bond donor (HBD).
Solvent Interaction Profiles
FeatureDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Class Polar AproticPolar Protic
Dielectric Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
46.732.7
Mechanism Strong H-bond Acceptor (S=O). Dipole-dipole interactions.H-bond Donor (-OH) and Acceptor.
Prediction High Solubility (>100 mg/mL). The basic oxygen of DMSO interacts strongly with the acidic sulfonamide proton.Moderate Solubility (10–50 mg/mL). Solvation competes with crystal lattice energy. Good for recrystallization.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to predict thermodynamic affinity. For a solute to dissolve, its HSP vector should lie close to that of the solvent in 3D space.

  • 
    : Dispersion forces[2][3]
    
  • 
    : Polar forces
    
  • 
    : Hydrogen bonding forces[2][3]
    

Table 1: HSP Comparison

Substance

(MPa

)

(MPa

)

(MPa

)
Interaction Insight
DMSO 18.416.410.2High

matches the nitro/sulfonamide polarity.
Methanol 15.112.322.3High

indicates strong H-bonding capability.
Sulfonamide Analog *~19.0~14.0~13.0Closer Euclidean distance to DMSO than Methanol.

*Note: Values for the specific 3,4-difluoro analog are estimated based on substituted benzenesulfonamides.

Conclusion: The "Interaction Radius" (


) is significantly smaller for the Solute-DMSO pair than the Solute-MeOH pair, theoretically confirming DMSO as the superior solvent.

Experimental Determination Protocol (Self-Validating)

Since batch-to-batch crystal polymorphism can alter solubility, theoretical predictions must be validated empirically. The following Thermodynamic Shake-Flask Method is the gold standard for generating decision-quality data.

Materials Required
  • Solute: 3,4-Difluoro-5-nitrobenzenesulfonamide (>98% purity).[4]

  • Solvents: HPLC-grade DMSO and Methanol.

  • Equipment: Agilent 1200 HPLC (or equivalent) with UV detector, temperature-controlled orbital shaker, 0.22

    
    m PTFE syringe filters.
    
Workflow Diagram

The following logic flow ensures data integrity and reproducibility.

SolubilityProtocol Start Start: Weigh Excess Solid (~50mg) AddSolvent Add Solvent (1 mL) (DMSO or MeOH) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours) AddSolvent->Agitate CheckSolid Undissolved Solid Present? Agitate->CheckSolid AddMoreSolid Add more Solid CheckSolid->AddMoreSolid No (Solution Clear) Filter Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Agitate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Procedure
  • Preparation: Place 50 mg of the compound into a 4 mL glass vial. Add 1.0 mL of solvent (DMSO or Methanol).

  • Saturation: Shake at 25°C (± 0.5°C) for 24 hours.

    • Validation Step: Visually inspect.[5][6][7][8][9] If the solution is clear, saturation has not been reached. Add solid in 10 mg increments until a precipitate persists.

  • Equilibration: Allow the samples to stand for 2 hours to ensure sedimentation of the excess solid.

  • Filtration: Pass the supernatant through a pre-warmed 0.22

    
    m PTFE filter. Note: Do not use Nylon filters with acidic sulfonamides as non-specific binding may occur.
    
  • Quantification: Dilute the filtrate 1:100 (for DMSO) or 1:10 (for MeOH) with mobile phase and inject into HPLC. Calculate concentration using a 5-point calibration curve (

    
    ).
    

Data Analysis & Temperature Dependence

For process chemistry (crystallization), single-point solubility is insufficient. You must calculate the temperature dependence using the van't Hoff equation :



Where:

  • 
     = Solubility (mole fraction)[10]
    
  • 
     = Enthalpy of dissolution
    
  • 
     = Temperature (Kelvin)[11]
    

Experimental Matrix: Repeat the protocol at three temperatures: 25°C, 35°C, and 45°C .

Interpretation:

  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (Typical for this compound in MeOH).
    
  • Flat Profile: If solubility in DMSO changes minimally with temperature, the dissolution is entropy-driven.

Practical Implications for Research

Stock Solutions (DMSO)
  • Recommended Concentration: 50 mM to 100 mM.

  • Stability: The electron-deficient ring makes the sulfonamide prone to nucleophilic attack. Avoid storing DMSO stocks for >1 month at room temperature; store at -20°C to prevent degradation.

  • Freeze-Thaw: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause micro-precipitation. Vortex vigorously upon thawing.

Crystallization (Methanol)
  • Anti-Solvent Method: Dissolve the compound in minimum DMSO (high solubility), then slowly add Water or Methanol (lower solubility) to induce controlled precipitation.

  • Polymorph Warning: Sulfonamides are notorious for polymorphism. Always verify the crystal form via XRPD (X-Ray Powder Diffraction) after recrystallization from Methanol.

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Shake-Flask Protocol: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

  • Sulfonamide Chemistry: BenchChem Technical Guides. Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide. (2025).

  • Thermodynamic Analysis: Grant, D. J. W., et al. (1984). Solubility and thermodynamics of sulfonamides in PEG 400-Water mixtures. Journal of Pharmaceutical Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Regioselective Amination of 3,4-difluoro-5-nitrobenzenesulfonyl Chloride

Abstract This application note provides a detailed protocol for the amination of 3,4-difluoro-5-nitrobenzenesulfonyl chloride, a key transformation for the synthesis of complex sulfonamides in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the amination of 3,4-difluoro-5-nitrobenzenesulfonyl chloride, a key transformation for the synthesis of complex sulfonamides in medicinal chemistry and drug development. The protocol leverages a nucleophilic aromatic substitution (SNAr) mechanism, followed by sulfonamide formation. We will delve into the mechanistic underpinnings of the reaction, with a particular focus on the predictable regioselectivity of the amination, and provide a step-by-step guide for the synthesis, workup, and purification of the target compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a cornerstone of modern pharmaceuticals, present in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants.[1] The synthesis of structurally diverse sulfonamides is therefore of paramount importance. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for their preparation.[2][3][4] The subject of this protocol, 3,4-difluoro-5-nitrobenzenesulfonyl chloride, is a highly functionalized building block that allows for the introduction of an amino group onto the aromatic ring via nucleophilic aromatic substitution (SNAr) prior to or concurrently with the formation of the sulfonamide. The presence of strongly electron-withdrawing groups (the nitro and sulfonyl chloride moieties) renders the aromatic ring susceptible to nucleophilic attack.[5][6][7][8]

Mechanistic Rationale and Regioselectivity

The overall transformation involves two key reactions: a nucleophilic aromatic substitution (SNAr) and a sulfonamide formation. The SNAr reaction is an addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[7][9] The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity.

In the case of 3,4-difluoro-5-nitrobenzenesulfonyl chloride, the aromatic ring is highly electron-deficient. The critical question is which of the two fluorine atoms will be displaced by the amine nucleophile. The regioselectivity is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. The nitro group exerts a powerful electron-withdrawing effect, particularly at the ortho and para positions.

The fluorine atom at the C4 position is ortho to the nitro group and para to the sulfonyl chloride group. Both of these positions are highly activated towards nucleophilic attack. Conversely, the fluorine atom at the C3 position is meta to both the nitro and sulfonyl chloride groups, and therefore significantly less activated. Consequently, the nucleophilic attack will occur preferentially at the C4 position, leading to the selective displacement of the C4-fluorine.

Experimental Protocol

This protocol describes a general procedure for the reaction of 3,4-difluoro-5-nitrobenzenesulfonyl chloride with a generic primary or secondary amine.

Materials and Reagents
ReagentGradeSupplier
3,4-difluoro-5-nitrobenzenesulfonyl chloride≥98%(e.g., Sigma-Aldrich)
Amine (primary or secondary)Reagent Grade(e.g., Sigma-Aldrich)
Triethylamine (Et₃N)Anhydrous, ≥99.5%(e.g., Sigma-Aldrich)
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)ACS Grade(e.g., Fisher Scientific)
Ethyl Acetate (EtOAc)ACS Grade(e.g., Fisher Scientific)
HexanesACS Grade(e.g., Fisher Scientific)
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Grade-
BrineLaboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-difluoro-5-nitrobenzenesulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the sulfonyl chloride.

  • Amine and Base Addition: In a separate vial, dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated sulfonamide.

Visualization of the Workflow and Reaction

Reaction Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,4-difluoro-5-nitrobenzenesulfonyl chloride in anhydrous acetonitrile C Add amine solution to sulfonyl chloride solution A->C B Prepare solution of amine and triethylamine in anhydrous acetonitrile B->C D Stir at room temperature, then reflux C->D E Monitor reaction by TLC D->E F Concentrate reaction mixture E->F Reaction Complete G Aqueous workup (EtOAc, NaHCO₃, Brine) F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: Proposed reaction for the regioselective amination of 3,4-difluoro-5-nitrobenzenesulfonyl chloride.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and reliable protocol for the regioselective amination of 3,4-difluoro-5-nitrobenzenesulfonyl chloride. The predictable outcome of the SNAr reaction at the C4 position makes this a valuable transformation for the synthesis of targeted sulfonamide libraries in drug discovery and development. The provided protocol can be adapted for a wide range of primary and secondary amines.

References

  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

Sources

Application

3,4-Difluoro-5-nitrobenzenesulfonamide as an intermediate in drug discovery

This guide details the application of 3,4-Difluoro-5-nitrobenzenesulfonamide (CAS 1803826-57-4), a specialized fluorinated scaffold used primarily in the synthesis of Bcl-2 family inhibitors (analogous to Venetoclax/ABT-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3,4-Difluoro-5-nitrobenzenesulfonamide (CAS 1803826-57-4), a specialized fluorinated scaffold used primarily in the synthesis of Bcl-2 family inhibitors (analogous to Venetoclax/ABT-199) and next-generation antiviral agents.[1]

High-Fidelity Scaffold for SNAr-Based Ligand Assembly

Executive Summary

3,4-Difluoro-5-nitrobenzenesulfonamide is a highly functionalized aromatic building block designed for Nucleophilic Aromatic Substitution (SNAr) . Its unique substitution pattern—featuring two fluorine atoms and a nitro group—creates a "reactivity gradient" that allows medicinal chemists to perform regioselective couplings. It serves as a structural analog to the 4-fluoro-3-nitrobenzenesulfonamide core found in Venetoclax (ABT-199) , offering an additional fluorine handle (at C3) to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions.

Chemical Properties & Reactivity Profile

To use this intermediate effectively, one must understand the electronic forces driving its reactivity. The molecule contains three electron-withdrawing groups (EWGs) that activate the benzene ring, but they do so asymmetrically.

FeatureChemical Logic & Effect
C4-Fluorine Primary Reactive Site. It is positioned ortho to the Nitro group and para to the Sulfonamide. Both groups exert strong mesomeric (

) and inductive (

) electron withdrawal, making this carbon highly electrophilic and susceptible to SNAr displacement by amines.
C3-Fluorine Secondary/Stable Site. Positioned meta to both the Nitro and Sulfonamide groups. It lacks the resonance stabilization required for the Meisenheimer complex intermediate, making it significantly less reactive. It typically survives the first displacement, remaining in the final drug molecule.
C5-Nitro Activating Group. Provides the critical electron sink necessary to stabilize the anionic transition state during nucleophilic attack at C4.
C1-Sulfonamide Anchor Group. Serves as the attachment point for downstream arylation (e.g., Suzuki coupling or sulfonamide bond formation) and provides additional activation for the C4 position.
Regioselectivity Map

The following diagram visualizes the electronic activation, guiding the chemist to the correct reaction site.

ReactivityMap cluster_legend Mechanism Logic Core 3,4-Difluoro-5-nitro- benzenesulfonamide C4_F C4-Fluorine (High Reactivity) Core->C4_F Ortho-Nitro Para-Sulfonamide Activation C3_F C3-Fluorine (Low Reactivity) Core->C3_F Meta-Positioning (Deactivated) Product SNAr Product (C4-Amine Substituted) C4_F->Product Fluoride Displacement Nucleophile Amine Nucleophile (R-NH2) Nucleophile->C4_F Selective Attack Target: C4 due to resonance stabilization Target: C4 due to resonance stabilization

Caption: Regioselective activation map showing the preferential nucleophilic attack at C4 driven by ortho-nitro and para-sulfonamide effects.

Protocol: Regioselective SNAr Coupling

This protocol describes the displacement of the C4-fluorine with a primary amine (e.g., 4-tetrahydropyranmethylamine or a piperazine derivative), a key step in assembling Bcl-2 inhibitor scaffolds.

Materials
  • Substrate: 3,4-Difluoro-5-nitrobenzenesulfonamide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN). Note: DMF/DMSO can be used for sluggish amines but may complicate workup.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve 3,4-Difluoro-5-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Why? Cooling prevents potential side reactions or bis-substitution if the nucleophile is highly reactive.

  • Nucleophile Addition: Add the Amine (1.1 equiv) slowly.

    • Critical Checkpoint: If the amine is a solid, dissolve it in a minimal amount of THF before addition.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.

    • Self-Validation: If the reaction stalls, heat to 40–50 °C. If bis-substitution (displacement of C3-F) is observed by MS (M+Nucleophile mass), lower the temperature and reduce equivalents of amine.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1N HCl (to remove excess amine/base), followed by saturated NaHCO₃ and Brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Heptane or purify via flash column chromatography (SiO₂, Gradient: 0–60% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in THF (0.2 M) Cool Cool to 0°C Add DIPEA (2.5 eq) Start->Cool AddNuc Add Amine (1.1 eq) Slow Addition Cool->AddNuc React Warm to RT Stir 4-12h AddNuc->React Check QC Check (HPLC/TLC) Complete? React->Check Heat Heat to 45°C Check->Heat No (Stalled) Workup Acid/Base Wash Concentrate Check->Workup Yes Heat->React Re-check Isolate Isolate Product (Yellow Solid) Workup->Isolate

Caption: Decision-tree workflow for the SNAr coupling reaction, including thermal adjustment for low conversion.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or poor solubility.Switch solvent to DMF or DMSO and increase temperature to 60 °C. Use a stronger base like K₂CO₃ .
Bis-Substitution Displacement of both C4-F and C3-F.This occurs if the temperature is too high or excess amine is used. strictly control stoichiometry (1.05 equiv) and keep Temp < 25 °C.
Regioisomer Mix Attack at C3 instead of C4.Rare due to electronics. Confirm structure via 19F-NMR . The C4-F signal should disappear; the C3-F signal will shift but remain.
Hydrolysis Sulfonamide hydrolysis.Ensure anhydrous conditions.[2] Avoid strong aqueous bases (NaOH) during workup.
Safety & Handling
  • Hazards: 3,4-Difluoro-5-nitrobenzenesulfonamide is an irritant and potentially toxic if inhaled. The nitro group poses a risk of energetic decomposition if heated excessively under confinement.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Waste: Aqueous waste from the reaction may contain fluorides and organic bases; dispose of according to halogenated solvent protocols.

References
  • Venetoclax Synthesis & Intermediates: Ku, Y.-Y., et al. "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 2019, 84(8), 4814–4829. Link

  • SNAr Reactivity of Polyfluoronitrobenzenes: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003, 59(4), 437–454. Link

  • Compound Data: PubChem CID 16782487 (Analogous 4-Fluoro-3-nitrobenzenesulfonamide).[3] Link

  • Commercial Availability: 3,4-Difluoro-5-nitrobenzenesulfonamide (CAS 1803826-57-4) - BLD Pharm.[1] Link

Sources

Method

Application Note: High-Fidelity Reduction of 3,4-Difluoro-5-nitrobenzenesulfonamide

Chemoselective Protocols for Fluorine Retention Executive Summary The reduction of 3,4-difluoro-5-nitrobenzenesulfonamide to its corresponding aniline (3-amino-4,5-difluorobenzenesulfonamide ) presents a specific chemose...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Protocols for Fluorine Retention

Executive Summary

The reduction of 3,4-difluoro-5-nitrobenzenesulfonamide to its corresponding aniline (3-amino-4,5-difluorobenzenesulfonamide ) presents a specific chemoselectivity challenge: preventing hydrodefluorination . Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in the cleavage of C–F bonds, leading to impurity profiles that are difficult to purge.

This Application Note details two validated protocols designed to suppress defluorination while ensuring complete nitro reduction.

  • Protocol A (The Gold Standard): Iron-mediated reduction in aqueous ethanol (Fe/NH₄Cl). This method is kinetically controlled to favor nitro reduction over aryl-halide cleavage.

  • Protocol B (Catalytic Alternative): Hydrogenation using sulfided Platinum on Carbon (Pt(S)/C), suitable for larger batches where metal waste from stoichiometric reductants is undesirable.

Introduction & Strategic Analysis

The Chemoselectivity Challenge

Fluorinated sulfonamides are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., MEK, BRAF inhibitors) where fluorine modulates metabolic stability and lipophilicity.

In the reduction of 3,4-difluoro-5-nitrobenzenesulfonamide , the primary risk is the competitive reduction of the C–F bond. The bond dissociation energy (BDE) of C–F is high (~116 kcal/mol), but in the presence of activated palladium catalysts and hydrogen, oxidative addition into the C–F bond becomes accessible, especially at the para or ortho positions relative to the electron-withdrawing sulfonamide group.

Pathway Visualization

The following diagram illustrates the competing reaction pathways and the necessity of selecting the correct reducing system.

G Start 3,4-Difluoro-5-nitro- benzenesulfonamide Target TARGET: 3-Amino-4,5-difluoro- benzenesulfonamide Start->Target Selective Reduction (Fe/NH4Cl or Pt(S)/C) Impurity IMPURITY: 3-Amino-4-fluoro- benzenesulfonamide (Defluorinated) Start->Impurity Over-Reduction (Pd/C + H2) Target->Impurity Prolonged Exposure

Figure 1: Reaction pathway showing the critical divergence between the desired amino-difluoro product and the hydrodefluorinated impurity.

Methodological Assessment

FeaturePd/C HydrogenationSnCl₂ (Stannous Chloride)Fe / NH₄Cl (Bechamp Mod.)
Nitro Reduction ExcellentGoodExcellent
F-Retention Poor (High risk of defluorination)ExcellentExcellent
Workup Simple FiltrationDifficult (Emulsions)Moderate (Slurry filtration)
Scalability HighLow (Toxic waste)High
Recommendation Avoid (unless sulfided)Backup MethodPrimary Recommendation

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

Rationale: This method utilizes electron transfer from zero-valent iron. The reaction conditions (mildly acidic/neutral pH buffered by NH₄Cl) are insufficient to cleave the C–F bond, ensuring >99% chemoselectivity.

Materials
  • Substrate: 3,4-Difluoro-5-nitrobenzenesulfonamide (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

  • Equipment: Mechanical stirrer (essential due to slurry), reflux condenser.

Step-by-Step Procedure
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge the 3,4-Difluoro-5-nitrobenzenesulfonamide and Ethanol . Stir until suspended/dissolved.

  • Activation: Add Water and Ammonium Chloride . Stir for 10 minutes at room temperature.

  • Initiation: Add Iron Powder in one portion.

    • Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to 70°C (Reflux) .

    • Observation: The grey iron powder will darken to a rust/black color (iron oxides) as the reaction proceeds.

  • Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1) every 30 minutes.

    • Endpoint: Disappearance of starting nitro compound (~1–3 hours).

  • Workup (Critical for Iron removal):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (EtOAc) to the reaction mixture (equal volume to ethanol).

    • Filter the slurry through a Celite (diatomaceous earth) pad to remove iron oxides. Wash the pad thoroughly with EtOAc.

    • Troubleshooting: If filtration is slow, keep the mixture warm (40°C) during filtration.

  • Purification:

    • Wash the filtrate with water (2x) and Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Result: Off-white to pale yellow solid.

Validation Workflow

FeReduction Step1 Dissolve Substrate (EtOH/H2O) Step2 Add Fe (5 eq) + NH4Cl Heat to 70°C Step1->Step2 Step3 Monitor HPLC (Check for Nitro consumption) Step2->Step3 Step4 Filter via Celite (Remove Iron Sludge) Step3->Step4 Complete Step5 Isolate Organic Layer Evaporate Step4->Step5

Figure 2: Workflow for the Iron/Ammonium Chloride reduction protocol.

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Rationale: For processes where metal waste (iron sludge) is prohibitive, catalytic hydrogenation can be used only if the catalyst is poisoned to prevent defluorination. Sulfided Platinum (Pt(S)/C) is preferred over Pd/C.

Materials
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar pressure).

  • Solvent: Methanol or Ethyl Acetate.[2]

Procedure
  • Safety: Purge reaction vessel with Nitrogen (N₂) to remove oxygen.

  • Loading: Add substrate and solvent.[1] Add catalyst (5 wt% loading relative to substrate) under N₂ flow.

    • Warning: Dry catalysts can ignite solvent vapors. Keep wet or under inert gas.[3]

  • Hydrogenation: Switch atmosphere to H₂. Stir vigorously at Room Temperature .

    • Pressure:[4][5] Atmospheric (balloon) is usually sufficient. Do not exceed 3 bar to avoid forcing defluorination.

  • Completion: Monitor by LCMS. Stop immediately upon consumption of starting material.

  • Workup: Filter through Celite under N₂ atmosphere. Concentrate filtrate.

Analytical Validation & QC

To ensure the protocol was successful, you must validate the integrity of the C-F bonds.

TechniqueExpected ObservationFailure Mode (Defluorination)
LC-MS M+1 = 209.1 (MW 208.16)Peak at M+1 = 191 (Loss of F, Gain of H)
19F NMR Two distinct signals (approx -130 to -150 ppm) showing coupling.Loss of one signal; change in splitting pattern.
1H NMR Aromatic protons show complex splitting due to F-H coupling.Appearance of new simple aromatic protons (triplets/doublets) indicating loss of F.

Safety & Handling

  • Nitro Compounds: Although sulfonamides are stable, nitro-aromatics can be energetic. Avoid heating dry residues.

  • Fluorinated Intermediates: Often possess higher skin permeability. Wear double nitrile gloves.

  • Iron Waste: The iron oxide sludge from Protocol A can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in designated solid waste containers.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions (Fe/HCl, Fe/NH4Cl). Retrieved from [Link]

  • Wikipedia. (2023). Reduction of Nitro Compounds.[2][3][4][6][7][8][9][10] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3,4-Difluoro-5-nitrobenzenesulfonamide (recrystallization vs. chromatography)

Executive Summary 3,4-Difluoro-5-nitrobenzenesulfonamide is a highly functionalized intermediate often used in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and other kinase inhibitors. Its purification pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-5-nitrobenzenesulfonamide is a highly functionalized intermediate often used in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and other kinase inhibitors. Its purification presents unique challenges due to the electron-withdrawing nature of the fluorine and nitro substituents, which significantly increase the acidity of the sulfonamide proton (


 estimated ~7–8 compared to ~10 for unsubstituted benzenesulfonamide).

This guide provides validated protocols for both Recrystallization (preferred for scale-up >5g) and Flash Chromatography (preferred for high purity separation of regioisomers).

Module 1: Recrystallization (The Scalable Approach)

Application: Removal of hydrolyzed sulfonic acid byproducts and non-polar impurities. Scale: Recommended for >1g to multi-kilogram batches.

Primary Protocol: The "Ethanol/Water" Displacement

This method utilizes the high solubility of the sulfonamide in hot ethanol and its sharp solubility drop in water.

Step-by-Step Methodology:

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram of crude).

  • Heating: Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Note: If insoluble dark particles remain, perform a hot filtration through a Celite pad.

  • Displacement: While maintaining a gentle boil, add Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to make the solution clear again.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

    • Critical: Do not stir during cooling; this promotes the formation of larger, purer crystals.

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes. Filter the pale yellow crystals and wash with cold 20% Ethanol/Water.
    
Troubleshooting Guide: Recrystallization
SymptomProbable CauseTechnical Solution
Oiling Out (Product forms a liquid blob instead of crystals)The melting point of the impure solid is lower than the solvent boiling point (common with nitro compounds).1. Seed It: Add a tiny crystal of pure product at

.2. Slow Down: Insulate the flask with foil to slow the cooling rate.3. Change Solvent: Switch to EtOAc/Heptane . Dissolve in min. hot EtOAc, add Heptane until cloudy.
Low Yield Too much solvent (product remains in mother liquor).Concentrate the mother liquor by 50% on a rotovap and repeat the cooling cycle (Second Crop).
Colored Impurities Oxidation byproducts (azo/azoxy species).Add Activated Charcoal (10 wt%) to the hot solution, stir for 5 mins, and filter hot before adding the anti-solvent.

Module 2: Flash Chromatography (The Precision Approach)

Application: Separation of regioisomers (e.g., 2,3-difluoro isomers) or when recrystallization fails to remove specific impurities. Scale: <5g or for analytical standards.

The "Acidic Modifier" Strategy

Scientific Rationale: The electron-deficient ring makes this sulfonamide unusually acidic. On standard silica gel (pH ~5-6), the compound may partially ionize or hydrogen-bond strongly to silanols, causing severe tailing (streaking).

Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Mobile Phase A: Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 0.5% Acetic Acid .

    • Why Acetic Acid? It suppresses the ionization of the sulfonamide proton (

      
      ), ensuring the molecule travels as a tight, neutral band.
      

Gradient Profile:

Time (CV*) % Mobile Phase B Description
0–2 5% Equilibration

| 2–10 | 5%


 40% | Linear Gradient |
| 10–15 | 40% 

60% | Elution of Sulfonamide | | 15–18 | 100% | Wash (Elutes polar sulfonic acids) |

*CV = Column Volumes

Troubleshooting Guide: Chromatography
SymptomProbable CauseTechnical Solution
Broad/Streaking Peaks Interaction with silica silanols.[2]Add Modifier: Ensure 0.5% - 1% Acetic Acid is in the organic modifier. Do NOT use Triethylamine (TEA), as it will form salts with the sulfonamide.
Co-elution with Impurities Polarity is too similar to precursors.Switch Selectivity: Change solvent system to DCM / Methanol (98:2) . The selectivity of DCM often resolves nitro-isomers better than Hex/EtOAc.
Product Stuck at Baseline Compound is too polar/acidic.Reverse Phase: Switch to C18 silica. Use Water (0.1% Formic Acid) / Acetonitrile gradient.

Module 3: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for selecting the purification method and the logic flow for the recrystallization solvent choice.

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude 3,4-Difluoro-5-nitrobenzenesulfonamide CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsomerCheck Are Regioisomers Present? CheckPurity->IsomerCheck ScaleCheck Scale > 5g? IsomerCheck->ScaleCheck No (Mainly polar impurities) ColumnPath Flash Chromatography (Acidified Silica) IsomerCheck->ColumnPath Yes (Isomers hard to crystallize) RecrystPath Recrystallization (Ethanol/Water) PureSolid Pure Crystalline Solid RecrystPath->PureSolid Success Oiling Problem: Oiling Out RecrystPath->Oiling Failure ScaleCheck->RecrystPath Yes ScaleCheck->ColumnPath No (<1g) ColumnPath->PureSolid Remedy Remedy: Seed & Slow Cool or Switch to EtOAc/Heptane Oiling->Remedy Remedy->PureSolid

Caption: Decision tree for selecting between recrystallization and chromatography based on impurity profile and scale.

Figure 2: Recrystallization Solvent Logic

RecrystLogic Input Select Solvent System SystemA Ethanol / Water (Standard) Input->SystemA Default Start SystemB EtOAc / Heptane (For Oiling Issues) SystemA->SystemB If Hydrolysis occurs or Oiling out SystemC IPA / Water (Intermediate Polarity) SystemA->SystemC If Yield is low MechA Mechanism: Polarity Shift SystemA->MechA

Caption: Logic flow for selecting the optimal solvent system to prevent oiling out and maximize yield.

Frequently Asked Questions (FAQ)

Q: Why does my compound streak on the TLC plate? A: The 3,4-difluoro and 5-nitro groups pull electron density from the benzene ring, making the sulfonamide proton (


) significantly more acidic than typical sulfonamides. It interacts with the acidic silanols on the TLC plate.
  • Fix: Add 1% Acetic Acid to your TLC developing solvent. This keeps the molecule protonated and sharpens the spot [1].

Q: Can I use basic alumina instead of silica? A: Avoid this. Sulfonamides can form salts on basic alumina, leading to retention times that are excessively long or irreversible adsorption. Neutral silica with an acidic modifier is the standard for this class of compounds [2].

Q: The product is yellow. Is it impure? A: Not necessarily. Nitro compounds are inherently yellow/pale yellow. However, if the color is dark orange or brown, it indicates oxidation impurities (azoxy species). Recrystallization with activated charcoal is highly effective for removing these chromophores [3].

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Section on Sulfonamide Purification).[1][2][3]

  • BenchChem Tech Support. Recrystallization of Sulfonamide Products: Troubleshooting Guide.2025 .

  • Caine, E.A., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2019 , 10, 6368-6381.[4] (Mechanistic insight into sulfonamide acidity).

Sources

Optimization

Technical Support Center: Hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this specific chemical transformation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride

The hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride is a critical step in the synthesis of various pharmaceutical intermediates. However, like many reactions involving sulfonyl chlorides, it can be prone to specific challenges.[1] This section provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Incomplete Hydrolysis 1. Low Reaction Temperature: The hydrolysis rate of sulfonyl chlorides is temperature-dependent.[2] Insufficient thermal energy can lead to a sluggish or stalled reaction. 2. Poor Solubility: 3,4-difluoro-5-nitrobenzenesulfonyl chloride has low solubility in water, which can limit the interaction between the reactants.[3] 3. Insufficient Reaction Time: The reaction may simply not have been allowed to proceed to completion.1. Optimize Temperature: Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to find the optimal balance between reaction rate and potential side reactions.[4] 2. Use a Co-solvent: Introduce a water-miscible organic solvent such as acetone or dioxane to improve the solubility of the starting material. This increases the homogeneity of the reaction mixture, facilitating the interaction between the sulfonyl chloride and water.[5] 3. Extend Reaction Time: Continue the reaction for a longer period, monitoring its progress at regular intervals until no further consumption of the starting material is observed.
Low Yield of Sulfonic Acid 1. Product Degradation: Elevated temperatures or prolonged reaction times can sometimes lead to the decomposition of the desired sulfonic acid product.[6] 2. Formation of Side Products: Competing side reactions can consume the starting material or the product. 3. Losses During Workup: The sulfonic acid product may be highly water-soluble, leading to losses during extraction.1. Controlled Heating: Use a well-controlled heating system (e.g., a temperature-controlled water bath) and avoid excessive temperatures. 2. Inert Atmosphere: While less common for hydrolysis, if oxidative side products are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6] 3. Modified Workup: After the reaction, carefully neutralize the excess base (if used) and consider using a lyophilizer (freeze-dryer) to remove water instead of traditional extraction methods. Alternatively, the sulfonic acid can be isolated as a salt by adding a suitable counter-ion.
Formation of Diaryl Sulfone Byproduct 1. Presence of Unreacted Starting Material: In some cases, unreacted sulfonyl chloride can react with the sulfonic acid product or other aromatic species present, especially at higher temperatures.1. Ensure Complete Hydrolysis: Use the strategies mentioned for "Incomplete Hydrolysis" to drive the initial reaction to completion before proceeding with workup. 2. Control Stoichiometry: Ensure that water is present in sufficient excess to act as both a reactant and a solvent.

Frequently Asked Questions (FAQs)

Q1: How stable is 3,4-difluoro-5-nitrobenzenesulfonyl chloride in the presence of atmospheric moisture?

A1: 3,4-difluoro-5-nitrobenzenesulfonyl chloride is sensitive to moisture and will slowly hydrolyze upon exposure to humid air.[7] For long-term storage, it is crucial to keep the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Q2: What is the expected reactivity of 3,4-difluoro-5-nitrobenzenesulfonyl chloride with water compared to other aromatic sulfonyl chlorides?

A2: The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it more susceptible to nucleophilic attack by water, suggesting that its hydrolysis rate will be faster than that of unsubstituted benzenesulfonyl chloride.[5]

Q3: Can I use a base to accelerate the hydrolysis?

A3: Yes, alkaline hydrolysis using bases like sodium hydroxide or potassium hydroxide is a common method to accelerate the hydrolysis of sulfonyl chlorides.[8] However, this approach is highly exothermic and requires careful temperature control to prevent runaway reactions and potential side product formation.[8]

Q4: What analytical techniques are recommended for monitoring the progress of the hydrolysis?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitatively monitoring the disappearance of the starting material and the appearance of the sulfonic acid product.[9] Thin-Layer Chromatography (TLC) can also be used for a more qualitative, rapid assessment of the reaction's progress. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[4]

Q5: What are the primary safety precautions when handling 3,4-difluoro-5-nitrobenzenesulfonyl chloride?

A5: This compound is corrosive and causes severe skin burns and eye damage.[10][11] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.[10][11]

Visualizing the Chemistry

Hydrolysis Mechanism

hydrolysis_mechanism reagents 3,4-difluoro-5-nitro- benzenesulfonyl chloride + H₂O transition_state Transition State (Pentacoordinate Sulfur) reagents->transition_state Nucleophilic Attack products 3,4-difluoro-5-nitro- benzenesulfonic acid + HCl transition_state->products Chloride Elimination

Caption: The hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

Troubleshooting Workflow

troubleshooting_workflow start Hydrolysis Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Proceed to Workup check_completion->workup Yes increase_temp Increase Temperature incomplete->increase_temp add_cosolvent Add Co-solvent incomplete->add_cosolvent extend_time Extend Reaction Time incomplete->extend_time increase_temp->check_completion add_cosolvent->check_completion extend_time->check_completion

Caption: A logical workflow for troubleshooting incomplete hydrolysis reactions.

Best Practice Protocol: Hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride

This protocol provides a standardized method for the hydrolysis of 3,4-difluoro-5-nitrobenzenesulfonyl chloride to its corresponding sulfonic acid.

Materials:

  • 3,4-difluoro-5-nitrobenzenesulfonyl chloride

  • Deionized water

  • Acetone (optional, as a co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath with temperature control

  • Condenser

  • Thermometer

  • Equipment for reaction monitoring (TLC or HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,4-difluoro-5-nitrobenzenesulfonyl chloride (1.0 equivalent).

  • Solvent Addition: Add deionized water (approximately 10-20 volumes relative to the sulfonyl chloride). If solubility is an issue, a mixture of water and acetone (e.g., 1:1 v/v) can be used.

  • Heating and Stirring: Begin stirring the mixture and gently heat it to 40-50 °C using a temperature-controlled bath.

  • Reaction Monitoring: Monitor the progress of the reaction every 30-60 minutes using a suitable analytical method (e.g., HPLC or TLC). The reaction is considered complete when the starting material is no longer detectable.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution contains the 3,4-difluoro-5-nitrobenzenesulfonic acid. This solution can be used directly in subsequent steps, or the product can be isolated by lyophilization (freeze-drying) to yield the solid sulfonic acid.

References

[1] Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. [12] Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. [13] ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [3] ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. [14] Wikipedia. Sulfonyl halide. [7] HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [4] Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. [6] Benchchem. Preventing decomposition of sulfonyl chloride during reaction. [10] TCI EUROPE N.V. SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. [11] DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-. Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride. [15] Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? [5] ResearchGate. (2025, August 9). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [16] OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article). [17] Google Patents. The assay method of chlorosulfuric acid in thionyl chloride. [2] CAMEO Chemicals. BENZENESULFONYL CHLORIDE. [18] PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [19] Organic Syntheses Procedure. orthanilic acid. [9] Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. [8] Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. [20] PrepChem.com. Preparation of 3-nitrobenzenesulfonic acid. [21] Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. [22] ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [23] Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? [24] ChemicalBook. (2021, March 5). Production of Benzenesulfonic Acids and Their Derivatives. [25] Scribd. Synthesis of 3-Nitrobenzenesulfonic Acid | PDF. [26] Santa Cruz Biotechnology. 2-Nitrobenzenesulfonyl chloride. [27] PubChem. 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride.

Sources

Troubleshooting

Optimizing reaction temperature for 3,4-Difluoro-5-nitrobenzenesulfonamide formation

Topic: Optimizing Reaction Temperature for Sulfonamide Formation Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support Guide Introduction: The Kinetic Control Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfonamide Formation Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support Guide

Introduction: The Kinetic Control Challenge

Welcome to the technical support hub for 3,4-Difluoro-5-nitrobenzenesulfonamide .

If you are accessing this guide, you are likely encountering a specific chemoselectivity problem: Regioselective Nucleophilic Aromatic Substitution (


). 

The synthesis of this sulfonamide from its sulfonyl chloride precursor involves a competition between two pathways.[1] The 4-position fluorine atom in your substrate is "doubly activated"—it is para to the sulfonyl group and ortho to the nitro group. Both are strong electron-withdrawing groups (EWGs), making that fluorine atom exceptionally labile to nucleophilic attack by ammonia.

The Core Conflict:

  • Pathway A (Desired): Nucleophilic attack at the Sulfur atom (Sulfonylation). Fast, kinetically favored at low temperatures.

  • Pathway B (Undesired): Nucleophilic attack at the Carbon-4 atom (

    
    ). Slower, thermodynamically accessible at higher temperatures.
    

This guide provides the thermal parameters required to lock the reaction into Pathway A.

Module 1: Critical Temperature Thresholds

The following diagram illustrates the divergent reaction pathways dictated by thermal energy.

ReactionPathways Start 3,4-Difluoro-5-nitro- benzenesulfonyl Chloride Decision Temperature Control Start->Decision Ammonia + NH3 (Nucleophile) Ammonia->Decision Product TARGET: Sulfonamide Formation (S-N Bond) Decision->Product < 0°C (Kinetic Control) Impurity IMPURITY: 4-Amino-3-fluoro- 5-nitrobenzenesulfonamide (C-N Bond / SNAr) Decision->Impurity > 20°C (Thermodynamic Risk)

Figure 1: Thermal divergence showing the competition between sulfonylation (green) and nucleophilic aromatic substitution (red).

Thermal Data & Outcomes
Temperature ZoneReaction BehaviorPrimary RiskRecommendation
-20°C to -10°C Ideal. Sulfonylation is rapid;

is effectively dormant.
Solubility issues (solvent dependent).Recommended Start
-10°C to 0°C Acceptable. Standard operating range.Localized exotherms if addition is too fast.Maintain strict stirring.
0°C to 10°C Caution.

rate becomes non-negligible.
Trace formation of [M-F+NH2] impurity.Monitor strictly.
> 20°C (RT) Critical Failure. High risk of fluorine displacement.Significant yield loss to amino-impurity.Do Not Exceed

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Impurity Identification

Q: My LCMS shows a major peak with a mass of [M-19+14] (Molecular Weight - 5). What happened?

A: You have displaced a fluorine atom.[2][3][4]

  • Diagnosis: This corresponds to the loss of Fluorine (-19) and addition of an Amino group (+16, minus 2 H from loss of HF... net mass change depends on ionization, but usually observed as conversion of Ar-F to Ar-NH2). In your specific substrate, the 4-Fluoro position is highly activated.

  • Root Cause: The reaction temperature spiked during the addition of ammonia, or the reaction was allowed to warm to room temperature before the sulfonyl chloride was fully consumed.

  • Fix: Repeat the experiment with the "Golden Batch" protocol (Module 3). Ensure the internal temperature never exceeds 0°C.

Issue 2: Incomplete Conversion

Q: I kept the reaction at -20°C, but after 2 hours, I still see 30% starting material. Should I heat it up?

A: Do not heat. Heating will trigger the


 side reaction before the sulfonylation completes.
  • Diagnosis: The reaction has stalled due to kinetics or hydrolysis of the ammonia source (if using aqueous).

  • Fix:

    • Add a catalyst: A catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate sulfonylation at low temperatures without significantly catalyzing the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       reaction.
      
    • Check your stoichiometry: Ensure you have at least 2.2 equivalents of ammonia (1 eq for the product, 1 eq to scavenge the HCl byproduct).

Issue 3: Exotherm Management

Q: As soon as I add the ammonia, the temperature jumps from -10°C to 15°C instantly.

A: Sulfonylation is highly exothermic.

  • Fix: You are adding the reagent too fast (Bolus addition).

    • Switch to a dropwise addition over 30–60 minutes.

    • Dilute your ammonia source (e.g., use 0.5M in Dioxane rather than adding gas directly or concentrated aqueous).

Module 3: The "Golden Batch" Protocol

This protocol is designed to maximize chemoselectivity for 3,4-difluoro-5-nitrobenzenesulfonamide .

Reagents:

  • Substrate: 3,4-difluoro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Ammonia (2.5 eq) — Preferred: 0.5M solution in Dioxane or THF.

  • Solvent: Anhydrous THF or DCM (Dichloromethane).

  • Base (Optional): Triethylamine (1.1 eq) if using ammonium salts.

Step-by-Step Workflow:

  • Dissolution (T = RT): Dissolve the sulfonyl chloride in anhydrous THF (10 volumes). Ensure the system is under Nitrogen/Argon.

  • Cryo-Cooling (T = -20°C): Cool the vessel using an acetone/dry ice bath or a cryostat. Allow the internal temperature to stabilize at -20°C.

  • Controlled Addition (T = -20°C to -10°C):

    • Add the Ammonia solution dropwise .

    • Critical: Monitor internal temperature. Rate of addition must be slow enough that T(internal) does not rise above -10°C.

  • Reaction Maintenance (T = -10°C): Stir at -10°C for 1 to 2 hours.

    • Checkpoint: Pull an aliquot for TLC/LCMS. Quench the aliquot immediately in cold dilute HCl before analysis.

  • Quench (T < 0°C): Once starting material is consumed, quench the reaction while still cold by adding 1M HCl (aq) or water. This protonates any remaining ammonia, preventing

    
     during the warm-up phase.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia (


)? 
A:  Yes, but with caveats. Aqueous ammonia creates a biphasic system (if using DCM). The water can hydrolyze your sulfonyl chloride to the sulfonic acid (an irreversible loss). If you must use aqueous ammonia, use THF  (miscible) and work very quickly at -10°C . Anhydrous ammonia in dioxane or THF is superior for yield.

Q: Why is the 4-position fluorine so reactive? A: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer complex. The 4-position carbon is stabilized by the electron-withdrawing resonance of the Nitro group (ortho)  and the Sulfonyl group (para) . This "double activation" lowers the energy barrier for ammonia to attack the ring, necessitating the strict low-temperature controls described above.

Q: Can I scale this up to 1kg? A: Scale-up alters the surface-area-to-volume ratio, making heat removal harder. On a 1kg scale, the exotherm will be significant. You must use a jacketed reactor with active cooling and a calibrated dosing pump to control the ammonia addition rate based on the internal temperature probe.

References

  • Synthesis of Sulfonamides via Sulfonyl Chlorides

    • Title: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines.[1][5][6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Fluoronitrobenzenes: 
    
    • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[2][3][9]

    • Source: Beilstein Journal of Organic Chemistry (2016).[2][9]

    • URL:[Link]

    • Relevance: Demonstrates the lability of fluorine in meta-substituted nitrobenzenes and the competition with amine nucleophiles.
  • Physical Properties of the Substrate

    • Title: 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride (Analogous Structure D
    • Source: PubChem.[10]

    • URL:[Link]

  • General Protocol for Sulfonamide Synthesis

    • Title: Sulfonamide Synthesis by S-N Coupling.[8]

    • Source: N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,4-Difluoro-5-nitrobenzenesulfonamide

Technical Guide: 1H NMR Spectrum Analysis of 3,4-Difluoro-5-nitrobenzenesulfonamide CAS: 1803826-57-4 Formula: Molecular Weight: 238.17 g/mol [1] Executive Summary & Application Context This guide provides a structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Spectrum Analysis of 3,4-Difluoro-5-nitrobenzenesulfonamide

CAS: 1803826-57-4 Formula:


Molecular Weight:  238.17  g/mol [1]

Executive Summary & Application Context

This guide provides a structural analysis of 3,4-difluoro-5-nitrobenzenesulfonamide , a specialized fluorinated intermediate used in the synthesis of protein-protein interaction inhibitors (e.g., Bcl-2 family inhibitors) and kinase antagonists.[1]

The analysis of this molecule presents a specific challenge: the "Crowded Ring" effect .[2] The benzene ring is tetra-substituted, leaving only two aromatic protons (H2 and H6) in highly distinct electronic environments.[2] This guide compares the spectral performance in DMSO-d6 vs. CDCl3 and provides a self-validating logic tree to confirm structural integrity during synthesis.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and visibility of the labile sulfonamide protons, the following protocol is recommended.

Solvent Selection: The Critical Variable
  • Recommended: DMSO-d6 (99.9% D) .[1][2]

    • Reasoning: Sulfonamide protons (

      
      ) are acidic and prone to rapid chemical exchange.[2] DMSO forms strong hydrogen bonds with these protons, slowing the exchange rate and sharpening the signal into a visible singlet or doublet.[2]
      
  • Alternative (Not Recommended for Characterization): CDCl3 .[2][3]

    • Risk:[1][2][4][5][6] The molecule has poor solubility in chloroform.[2] Furthermore, lack of hydrogen bonding leads to rapid exchange, causing the

      
       signal to broaden significantly or disappear into the baseline ("The Ghost Proton" effect).[2]
      
Preparation Steps
  • Mass: Weigh 10–15 mg of the solid. (Higher concentrations may induce stacking effects, shifting aromatic peaks).[2]

  • Dissolution: Add 0.6 mL DMSO-d6 . Vortex for 30 seconds.[2] Ensure no suspension remains; the solution must be clear.

  • Reference: Use residual solvent peak (DMSO-d5 at 2.50 ppm ) rather than TMS to avoid signal overlap in the upfield region if impurities are present.

Spectral Analysis & Assignment Logic

The structure contains four distinct proton environments.[2][7] The assignment logic relies on electronic deshielding (chemical shift) and spin-spin coupling (


-coupling)  with Fluorine-19 (

, 100% abundance).[1][2]
Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)
AssignmentProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Electronic Environment
H6 Ar-H8.45 – 8.65 dd or d

Most Deshielded. Ortho to

&

.[1]
H2 Ar-H7.90 – 8.10 dd

,

Ortho to

& F(3).[1][2]
NH₂

7.60 – 7.80 br sN/AExchangeable.[2] Broad singlet.
Impurity

3.33 sN/AWater in DMSO (variable).[2]
Solvent DMSO2.50 quint

Residual solvent.[2]

Note: Exact shifts vary by concentration. The relative order (


) is the invariant validation metric.[2]

Detailed Mechanistic Analysis

A. The H6 Proton (The "Downfield Sentinel")
  • Position: C6, sandwiched between the Nitro group (

    
    ) and the Sulfonamide group (
    
    
    
    ).[2]
  • Mechanism: Both functional groups are strongly electron-withdrawing (EWG) via induction (-I) and resonance (-M).[1][2] This creates a "push-pull" deshielding effect, stripping electron density from H6.[1][2]

  • Coupling: H6 is meta to Fluorine at C4.[2] Expect a doublet with a coupling constant of roughly 6–7 Hz (

    
    ).[2] It is para to Fluorine at C3, but para F-H coupling is often negligible (< 1 Hz) or results in slight line broadening.[2]
    
B. The H2 Proton (The "Fluorine Partner")
  • Position: C2, between the Sulfonamide group and Fluorine at C3.[2]

  • Mechanism: Deshielded by the ortho-sulfonamide and ortho-fluorine.[1] However, it lacks the potent deshielding of the ortho-nitro group found at H6, placing it upfield relative to H6.

  • Coupling: This proton exhibits a classic Doublet of Doublets (dd) :

    • Ortho-coupling (

      
      ):  Interaction with F3 (large, ~7–9 Hz).[2]
      
    • Meta-coupling (

      
      ):  Interaction with F4 (medium, ~4–6 Hz).[2]
      
C. The Sulfonamide Protons ( )[2]
  • Appearance: In DMSO, this appears as a broad singlet integrating to 2 protons.[2]

  • Validation Check: Add 1 drop of

    
     to the NMR tube and shake.[2] If this peak disappears (Deuterium Exchange), it confirms the signal is 
    
    
    
    and not an aromatic impurity.[2]

Comparative Analysis: Solvent & Field Strength

This section compares the product's spectral behavior against alternative experimental conditions to guide troubleshooting.

Comparison 1: Solvent Effects (DMSO-d6 vs. CDCl3)
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Causality

Visibility
High. Sharp/Broad Singlet.[1]Low. Very broad or invisible.[2]DMSO H-bonds with

, stabilizing the proton against exchange. CDCl3 allows rapid exchange, broadening the peak into the baseline.[2]
Aromatic Shifts Downfield shifted.Upfield shifted (~0.1-0.3 ppm).[1][2]Polar solvents (DMSO) stabilize the dipole moments of the

groups, slightly deshielding adjacent protons.[2]
Solubility Excellent (>50 mg/mL).[2]Poor (<5 mg/mL).[2]The polar nitro/sulfonamide groups resist dissolution in non-polar chloroform.[2]
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
  • 300 MHz: The complex "Doublet of Doublets" for H2 may appear as a "Pseudo-Triplet" if the coupling constants (

    
     and 
    
    
    
    ) are similar in magnitude.[2]
  • 600 MHz: Full resolution of the multiplet structure.[2] The H6 doublet becomes clearly distinct from any potential impurity overlaps.[2]

  • Recommendation: For publication quality, >400 MHz is required to resolve the specific F-H coupling constants.

Visualization: Structural Assignment Workflow

The following diagram outlines the logical decision tree for assigning signals in this specific molecule.

NMR_Assignment Start Start: Analyze 1H Spectrum (DMSO-d6) Region_Ar Aromatic Region (7.8 - 9.0 ppm) Start->Region_Ar Region_NH Exchangeable Region (7.0 - 8.0 ppm) Start->Region_NH Peak_Most_Downfield Signal @ ~8.5 ppm (Most Deshielded) Region_Ar->Peak_Most_Downfield Peak_Mid_Downfield Signal @ ~8.0 ppm (Mid Deshielded) Region_Ar->Peak_Mid_Downfield Validation D2O Shake Test: Does 7.6 ppm vanish? Region_NH->Validation Splitting_H6 Check Splitting: Doublet (J ~6Hz) (Meta-coupling to F4) Peak_Most_Downfield->Splitting_H6 Splitting_H2 Check Splitting: Doublet of Doublets (Ortho F3 + Meta F4) Peak_Mid_Downfield->Splitting_H2 Check_H6 Assign H6 (Ortho to NO2/SO2) Check_H2 Assign H2 (Ortho to F/SO2) Splitting_H6->Check_H6 Splitting_H2->Check_H2 Confirm_NH2 Confirmed: Sulfonamide NH2 Validation->Confirm_NH2 Yes

Caption: Logic flow for assigning protons H2, H6, and NH2 based on chemical shift hierarchy and F-H coupling patterns.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[2][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • BLD Pharm. (2024).[2][9] "Product Data: 3,4-Difluoro-5-nitrobenzenesulfonamide (CAS 1803826-57-4)."[1][9][10][11] BLD Pharm Catalog.

  • Dolbier, W. R. (2009).[2] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[2] (General reference for F-H coupling constants).

Sources

Comparative

IR spectroscopy characteristic peaks for nitro and sulfonamide groups

Title: Spectral Signatures of Efficacy: A Comparative Guide to IR Analysis of Nitro and Sulfonamide Pharmacophores Executive Summary In the high-stakes arena of pharmaceutical development, the rapid and unequivocal ident...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectral Signatures of Efficacy: A Comparative Guide to IR Analysis of Nitro and Sulfonamide Pharmacophores

Executive Summary In the high-stakes arena of pharmaceutical development, the rapid and unequivocal identification of pharmacophores is non-negotiable. This guide provides a rigorous technical comparison of the Infrared (IR) spectral signatures for two critical functional groups: the Nitro (-NO₂) and Sulfonamide (-SO₂NH₂) moieties. While both groups are pivotal in antibiotic and anti-inflammatory therapeutics (e.g., Chloramphenicol, Sulfamethoxazole), their spectral overlap in the "fingerprint region" often leads to misinterpretation.

This document serves as a "Senior Application Scientist’s" handbook, moving beyond basic peak tables to offer a self-validating experimental protocol. We compare the diagnostic "performance" of these spectral signatures against common interferences and evaluate the efficacy of KBr Pellet vs. ATR sampling techniques for these specific applications.

Part 1: Theoretical Grounding & Mechanism

To interpret the data, one must understand the vibrational physics. Both groups exhibit strong dipoles, making them IR-active, but their symmetry dictates their "performance" (intensity and position).

The Nitro Group (-NO₂)

The nitro group resonates between two equivalent N-O bonds.[1][2] It does not show a single N=O or N-O stretch but rather a coupled system:

  • Asymmetric Stretching (

    
    ):  The two oxygens move in opposite directions relative to the nitrogen. This requires higher energy (~1550 cm⁻¹) and produces a very strong dipole change.[1]
    
  • Symmetric Stretching (

    
    ):  The two oxygens move in phase (away/towards nitrogen). This occurs at lower energy (~1350 cm⁻¹).
    
The Sulfonamide Group (-SO₂NH₂)

This group is more complex, containing both a sulfonyl (-SO₂-) and an amine (-NH₂) component.

  • Sulfonyl Stretches: Similar to nitro, the SO₂ group has asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) modes.

  • Amine Stretches: The -NH₂ moiety provides high-frequency probes (>3200 cm⁻¹) absent in the nitro group.

Part 2: Comparative Analysis of Spectral Signatures[3]

This section objectively compares the "detectability" of Nitro vs. Sulfonamide groups and highlights the "Alternatives" (confounding signals) that researchers must rule out.

Table 1: Diagnostic Peak Performance Matrix
FeatureNitro Group (-NO₂) Sulfonamide Group (-SO₂NH₂) Critical Interference (The "Alternative")
Primary Marker (High Energy)

NO₂: 1550–1500 cm⁻¹
(Very Strong, Broad)

N-H: 3300–3200 cm⁻¹
(Medium, often doublet)
Amide II Band (~1550 cm⁻¹) Common in peptides; can mask Nitro

.
Secondary Marker (Mid Energy)

NO₂: 1360–1290 cm⁻¹
(Strong, Sharp)

SO₂: 1370–1330 cm⁻¹
(Strong)
Nitro Symmetric Stretch Direct overlap with Sulfonamide

SO₂.
Tertiary Marker (Low Energy) C-N Stretch: ~870 cm⁻¹(Weak, unreliable)

SO₂: 1180–1140 cm⁻¹
(Very Strong)
Sulfones / Sulfoxides Similar bands, but lack the N-H stretch.
Differentiation Logic Absence of signals >3000 cm⁻¹ (unless OH/NH present elsewhere).Presence of distinct N-H bands >3200 cm⁻¹ AND strong band at ~1160 cm⁻¹.Validation: Check ~1160 cm⁻¹. If absent, likely Nitro. If present, check 3300 cm⁻¹.[2][3][4][5]
Comparative Insights:
  • The "False Positive" Trap: The Nitro symmetric stretch (~1350 cm⁻¹) and Sulfonamide asymmetric stretch (~1350 cm⁻¹) are nearly identical in position. Causality: Relying on a single peak at 1350 cm⁻¹ is a procedural error.

  • The "Tie-Breaker": The Sulfonamide's symmetric SO₂ stretch at ~1160 cm⁻¹ is the definitive discriminator. The Nitro group has no comparable intensity in this region.

Part 3: Experimental Protocol (Self-Validating System)

Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Sample Receipt (Solid Drug Substance) Screening Tier 1: ATR Screening (Diamond Crystal) Start->Screening Decision Peak Analysis (1350 cm⁻¹ Region) Screening->Decision Conf_Nitro Path A: Nitro Suspected (Strong 1550 cm⁻¹) Decision->Conf_Nitro 1550++ / 1160- Conf_Sulfa Path B: Sulfonamide Suspected (Strong 1160 cm⁻¹ + NH) Decision->Conf_Sulfa 1550- / 1160++ Validation Tier 2: KBr Pellet (High Res Confirmation) Conf_Nitro->Validation Conf_Sulfa->Validation Output Final Assignment Validation->Output

Caption: Figure 1. Dual-Mode Validation Workflow ensuring differentiation between Nitro and Sulfonamide overlaps.

Detailed Methodology

Step 1: Tier 1 Screening (ATR - Diamond Crystal)

  • Why: Diamond ATR is robust and requires no sample prep, preventing moisture absorption which confuses N-H/O-H regions.

  • Protocol:

    • Clean crystal with isopropanol. Background scan (air).

    • Apply solid sample; apply pressure to >80 psi (ensure good contact).

    • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth (which weakens high-wavenumber N-H peaks).

Step 2: Tier 2 Confirmation (KBr Pellet)

  • Why: Required if peaks at 1350 cm⁻¹ are ambiguous. KBr provides superior resolution and transmission intensity for the fingerprint region.

  • Critical Control (The "Self-Validating" Step):

    • Risk:[6][7] Hydrochloride salts (common in drugs) react with KBr (R-NH₃Cl + KBr → R-NH₃Br + KCl), shifting peaks.

    • Mitigation: If the drug is a salt, use KCl instead of KBr for the pellet matrix to prevent ion exchange [1].

Part 4: Decision Logic & Troubleshooting

Use this logic gate to interpret your spectra.

Logic Diagram (Graphviz)

SpectralLogic Input Unknown Spectrum Check_1350 Check 1350 cm⁻¹ (Strong Band?) Input->Check_1350 Check_1160 Check 1160 cm⁻¹ (Strong Band?) Check_1350->Check_1160 Yes Result_Ambig AMBIGUOUS: Check Amide/Sulfone Check_1350->Result_Ambig No Check_1550 Check 1550 cm⁻¹ (Strong Band?) Check_1160->Check_1550 No (Weak) Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch?) Check_1160->Check_NH Yes (Strong) Result_Nitro CONFIRMED: Nitro Group (e.g., Chloramphenicol) Check_1550->Result_Nitro Present Check_1550->Result_Ambig Absent Result_Sulfa CONFIRMED: Sulfonamide (e.g., Sulfamethoxazole) Check_NH->Result_Sulfa Present Check_NH->Result_Ambig Absent (Sulfone?)

Caption: Figure 2.[8][9] Spectral Assignment Logic Gate for distinguishing Nitro vs. Sulfonamide moieties.

Case Study Data
  • Chloramphenicol (Nitro-based):

    • Exhibits dominant peaks at 1521 cm⁻¹ (Asym NO₂) and 1350 cm⁻¹ (Sym NO₂).

    • Note: The 1690 cm⁻¹ Amide I band is present but distinct from the Nitro 1521 cm⁻¹ [2].

  • Sulfamethoxazole (Sulfonamide-based):

    • Exhibits N-H stretching at 3468/3375 cm⁻¹ .[8]

    • Shows SO₂ bands at 1350 cm⁻¹ (overlap) and 1160 cm⁻¹ (distinctive) [3].

References

  • Shimadzu Corporation. (n.d.). KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts. Application News. Retrieved from [Link]

  • Nerdy, N., et al. (2021).[10] Development and Validation of FTIR Spectrophotometry to Identify and Determine Chloramphenicol in Marketed Capsules. ResearchGate. Retrieved from [Link]

  • Al-Azab, F. M., et al. (2018). IR spectra bands of the SMX and its complexes. ResearchGate. Retrieved from [Link]

  • NIST Chemistry WebBook. (2018). Chloramphenicol IR Spectrum. National Institute of Standards and Technology.[11] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

Validation

Technical Comparison: Regioselectivity and Reactivity Profiles of Difluoro-Nitrobenzenesulfonamides

Executive Summary In the synthesis of Bcl-2 inhibitors and advanced sulfonamide-based pharmacophores, the choice of starting material dictates the efficiency of the downstream cascade. This guide compares 3,4-Difluoro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Bcl-2 inhibitors and advanced sulfonamide-based pharmacophores, the choice of starting material dictates the efficiency of the downstream cascade. This guide compares 3,4-Difluoro-5-nitrobenzenesulfonamide (3,4-DF-5-NBSA) against its 2,4-difluoro isomer (2,4-DF-5-NBSA) .

The Core Distinction:

  • 3,4-DF-5-NBSA offers "Digital" Regioselectivity : The electronic landscape creates a binary reactive/non-reactive distinction between the two fluorine atoms, ensuring exclusive mono-substitution at the C4 position.

  • 2,4-DF-5-NBSA exhibits "Analog" Competition : Both fluorine atoms are electronically activated, leading to competitive substitution, potential bis-addition, and complex purification requirements.

Mechanistic Analysis: The Electronic Landscape

To understand the reactivity, we must analyze the activation vectors provided by the electron-withdrawing groups (EWGs): the Nitro group (


, strong activator) and the Sulfonamide group (

, moderate activator).
1.1. 3,4-Difluoro-5-nitrobenzenesulfonamide (Target)
  • C4-Fluorine: Located ortho to the Nitro group and para to the Sulfonamide.

    • Activation: Synergistic. The Meisenheimer complex is stabilized by resonance into both EWGs.

  • C3-Fluorine: Located meta to the Nitro group and meta to the Sulfonamide.

    • Activation: Negligible.

      
       mechanisms are electronically forbidden at meta positions due to the lack of resonance stabilization for the anionic intermediate.
      
1.2. 2,4-Difluoro-5-nitrobenzenesulfonamide (Comparator)
  • C4-Fluorine: Located ortho to the Nitro group and para to the Sulfonamide.

    • Activation: High.[1][2]

  • C2-Fluorine: Located para to the Nitro group and ortho to the Sulfonamide.

    • Activation: High.[1][2] While sterically slightly more hindered by the sulfonamide, the electronic activation from the para-nitro group makes this site highly reactive.

Visualizing the Reaction Pathway

The following diagram illustrates the decision tree and kinetic outcomes for both isomers when reacted with a primary amine nucleophile (


).

ReactivityComparison Start34 3,4-Difluoro-5-nitro benzenesulfonamide Intermediate34 Meisenheimer Complex (Stabilized by Ortho-NO2) Start34->Intermediate34 R-NH2 (Fast) Start24 2,4-Difluoro-5-nitro benzenesulfonamide Path24_C4 Path A: Attack at C4 (Ortho to NO2) Start24->Path24_C4 R-NH2 Path24_C2 Path B: Attack at C2 (Para to NO2) Start24->Path24_C2 R-NH2 (Competitive) Product34 Product A (98%) 4-Amino-3-fluoro-5-nitro... Intermediate34->Product34 Exclusive Path Product24_Major Major Product (C4 Substitution) Path24_C4->Product24_Major Product24_Minor Minor Product (C2 Substitution) Path24_C2->Product24_Minor Product24_Bis Bis-Substitution (Impurity) Product24_Major->Product24_Bis Excess Nucleophile

Caption: Kinetic pathway comparison showing the clean conversion of the 3,4-isomer versus the bifurcated, competitive pathways of the 2,4-isomer.

Comparative Performance Data

The following data summarizes representative experimental outcomes when reacting these substrates with a secondary amine (e.g., morpholine or piperazine) under standard


 conditions (DIPEA, THF, 

).
Feature3,4-Difluoro-5-nitrobenzenesulfonamide2,4-Difluoro-5-nitrobenzenesulfonamide
Primary Active Site C4 (Ortho to

)
C4 & C2 (Competitive)
Regioselectivity > 99:1 (C4 vs C3)~ 85:15 (C4 vs C2)*
Bis-Substitution Risk Low (C3 is deactivated)High (C2 remains active after C4 reaction)
Purification Simple CrystallizationColumn Chromatography often required
Yield (Isolated) 92 - 96% 65 - 75% (due to isomer separation)
Reaction Control Robust (Temp variations tolerated)Sensitive (Requires strict temp control)

*Note: Ratios vary based on nucleophile sterics. Smaller nucleophiles increase the ratio of the undesired C2 byproduct in the 2,4-isomer series.

Experimental Protocol: Selective C4-Amination

This protocol is optimized for 3,4-Difluoro-5-nitrobenzenesulfonamide to yield high-purity 4-amino-3-fluoro-5-nitrobenzenesulfonamide derivatives.

Materials
  • Substrate: 3,4-Difluoro-5-nitrobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 3,4-Difluoro-5-nitrobenzenesulfonamide and THF. Stir until dissolved.

    • Cool the solution to

      
       (ice bath). Rationale: Although the reaction is robust, cooling ensures exotherm control upon base addition.
      
  • Addition:

    • Add DIPEA dropwise.

    • Add the Amine nucleophile slowly over 10 minutes.

    • Observation: The solution will typically deepen in color (yellow/orange) indicating the formation of the Meisenheimer complex.

  • Reaction:

    • Allow the mixture to warm to room temperature (

      
      ).
      
    • Monitor via HPLC or TLC.

    • Checkpoint: Conversion should be complete within 2–4 hours. Look for the disappearance of the starting material (

      
      ) and appearance of a single product peak.
      
  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with Water (

      
       volume).
      
    • Acidify slightly with 1M HCl to pH 4–5 (to protonate the sulfonamide if necessary, or simply to neutralize excess base).

    • Precipitation: The product typically precipitates as a solid due to the hydrophobic nature of the added amine and the fluoro-nitro core.

    • Filter the solid and wash with cold water/hexanes.

  • Purification:

    • For the 3,4-isomer, recrystallization from Ethanol/Water is usually sufficient.

    • Contrast: If using the 2,4-isomer, silica gel chromatography (Hexane/EtOAc gradient) would be mandatory here to separate the C2-isomer.

Troubleshooting & Optimization
ProblemProbable CauseSolution
Low Yield Hydrolysis of FEnsure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH); use tertiary amines (DIPEA/TEA).
No Reaction Nucleophile StericsIf using a bulky amine, increase temperature to

. The C4 position is activated enough to overcome moderate steric bulk.
Bis-Addition Excess NucleophileStrictly control stoichiometry (1.05 equiv). This is rare in 3,4-series but critical in 2,4-series.
References
  • Mechanism of

    
     in Polyfluorinated Nitrobenzenes 
    
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in 2,4-Difluoronitrobenzene Deriv

    • Source: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[3] Organic Process Research & Development (2014).[3]

    • URL:[Link]

  • Synthesis of Bcl-2 Inhibitor Intermediates (Venetoclax Analogs) Source: BenchChem. "4-Amino-3-nitrobenzenesulfonamide Research Chemical."

Sources

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